molecular formula C9H19NO6S3 B13400447 Hydroxy-methyl-oxo-sulfanylidene-lambda6-sulfane;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylpropanoic acid

Hydroxy-methyl-oxo-sulfanylidene-lambda6-sulfane;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylpropanoic acid

Cat. No.: B13400447
M. Wt: 333.5 g/mol
InChI Key: JFZKLNDNDWBVTL-UHFFFAOYSA-N
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Description

Hydroxy-methyl-oxo-sulfanylidene-lambda6-sulfane;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylpropanoic acid is a complex organic compound with a unique structure that includes both sulfur and carbonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydroxy-methyl-oxo-sulfanylidene-lambda6-sulfane;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylpropanoic acid typically involves multiple steps, including the introduction of the sulfur and carbonyl groups. Common synthetic routes may involve the use of thiol and carbonyl-containing reagents under controlled conditions to ensure the correct formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Hydroxy-methyl-oxo-sulfanylidene-lambda6-sulfane;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylpropanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway is followed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

Hydroxy-methyl-oxo-sulfanylidene-lambda6-sulfane;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylpropanoic acid has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to introduce sulfur and carbonyl functional groups into target molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Hydroxy-methyl-oxo-sulfanylidene-lambda6-sulfane;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylpropanoic acid involves its interaction with specific molecular targets and pathways. The sulfur and carbonyl groups play a crucial role in its reactivity and biological activity. For example, the compound may interact with enzymes or proteins, leading to changes in their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Methionine: An amino acid containing a sulfur atom, similar in structure to the sulfur-containing part of the compound.

    Cysteine: Another sulfur-containing amino acid, which can undergo similar chemical reactions.

    Sulfoxides and Sulfones: Compounds that result from the oxidation of sulfur-containing molecules.

Uniqueness

Hydroxy-methyl-oxo-sulfanylidene-lambda6-sulfane;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylpropanoic acid is unique due to its combination of sulfur and carbonyl functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H19NO6S3

Molecular Weight

333.5 g/mol

IUPAC Name

hydroxy-methyl-oxo-sulfanylidene-λ6-sulfane;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylpropanoic acid

InChI

InChI=1S/C8H15NO4S.CH4O2S2/c1-8(2,3)13-7(12)9-5(4-14)6(10)11;1-5(2,3)4/h5,14H,4H2,1-3H3,(H,9,12)(H,10,11);1H3,(H,2,3,4)

InChI Key

JFZKLNDNDWBVTL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CS)C(=O)O.CS(=O)(=S)O

Origin of Product

United States

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